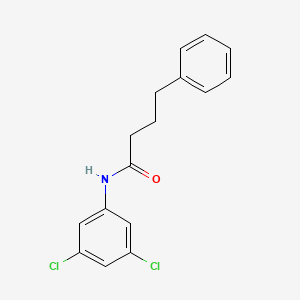
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons in the substantia nigra of the brain. This property has made MPTP a valuable tool for researchers studying Parkinson's disease and other disorders of the nervous system.
Mecanismo De Acción
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is converted into a toxic metabolite called MPP+ in the brain, which selectively damages dopaminergic neurons by inhibiting complex I of the electron transport chain. This leads to the accumulation of reactive oxygen species and oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The destruction of dopaminergic neurons by N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide leads to a decrease in dopamine levels in the brain, resulting in motor impairments and other symptoms characteristic of Parkinson's disease. N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to cause changes in other neurotransmitter systems, including the serotonin and noradrenaline systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is a valuable tool for studying Parkinson's disease and other disorders of the nervous system in animal models. However, there are limitations to its use, including the fact that it does not fully replicate the complexity and variability of human disease. Additionally, the toxicity of N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can pose risks to researchers and animals working with the compound.
Direcciones Futuras
There are many potential future directions for research involving N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide, including the development of new animal models of Parkinson's disease, the identification of new therapeutic targets, and the testing of potential treatments and therapies. Additionally, researchers may continue to study the mechanisms of N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide toxicity and explore ways to mitigate its harmful effects.
Métodos De Síntesis
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of piperazine with various reagents such as acrylonitrile and thionyl chloride. The resulting product can then be further modified to create N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively used in scientific research to create animal models of Parkinson's disease. By selectively destroying dopaminergic neurons in the substantia nigra, N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can replicate many of the symptoms and characteristics of Parkinson's disease in animals. This has allowed researchers to study the disease in a controlled environment and test potential treatments and therapies.
Propiedades
IUPAC Name |
N-(2-methylprop-2-enyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-8(2)7-11-9(13)12-5-3-10-4-6-12/h10H,1,3-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUKVZDJXXTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-2-propen-1-yl)-1-piperazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)

![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)


![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)